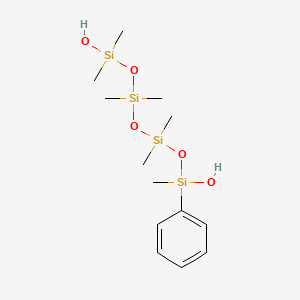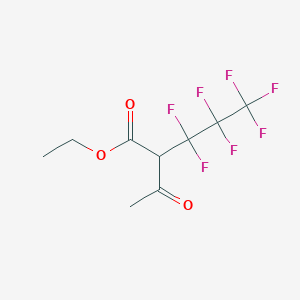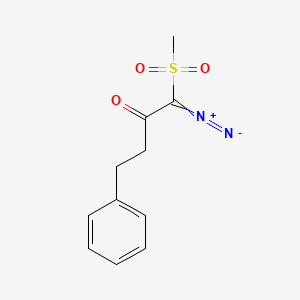
1-Diazonio-1-(methanesulfonyl)-4-phenylbut-1-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Diazonio-1-(methanesulfonyl)-4-phenylbut-1-en-2-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group, a methanesulfonyl group, and a phenyl group attached to a butenolate backbone
Vorbereitungsmethoden
The synthesis of 1-Diazonio-1-(methanesulfonyl)-4-phenylbut-1-en-2-olate typically involves the diazotization of an amine precursor followed by the introduction of the methanesulfonyl group. The reaction conditions often require a low-temperature environment to stabilize the diazonium intermediate. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Diazonio-1-(methanesulfonyl)-4-phenylbut-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The diazonium group can be substituted with nucleophiles to form a wide range of products. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Diazonio-1-(methanesulfonyl)-4-phenylbut-1-en-2-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules.
Industry: Used in the production of advanced materials and polymers.
Vergleich Mit ähnlichen Verbindungen
1-Diazonio-1-(methanesulfonyl)-4-phenylbut-1-en-2-olate can be compared with similar compounds such as:
1-Diazonio-1-(phenylsulfonyl)-1,5-hexadien-2-olate: Similar structure but with a different sulfonyl group.
1-Diazonio-1-(4-methylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate: Contains a methyl-substituted benzene ring.
1-Diazonio-1-(2-methylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate: Another methyl-substituted variant. These compounds share similar reactivity patterns but differ in their specific substituents, which can influence their chemical behavior and applications.
Eigenschaften
| 138529-94-9 | |
Molekularformel |
C11H12N2O3S |
Molekulargewicht |
252.29 g/mol |
IUPAC-Name |
1-diazo-1-methylsulfonyl-4-phenylbutan-2-one |
InChI |
InChI=1S/C11H12N2O3S/c1-17(15,16)11(13-12)10(14)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
WGMMWXBLGUAUGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C(=[N+]=[N-])C(=O)CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


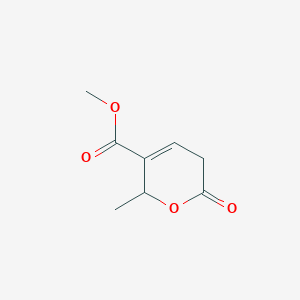
![3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid](/img/no-structure.png)


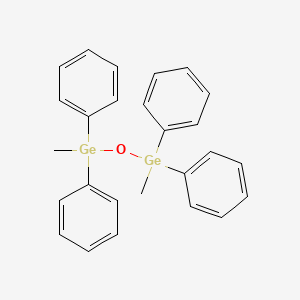
![(5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one](/img/structure/B14264136.png)
